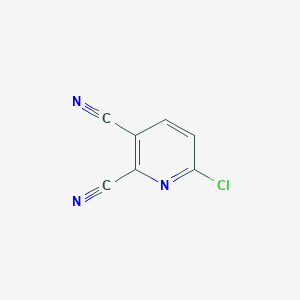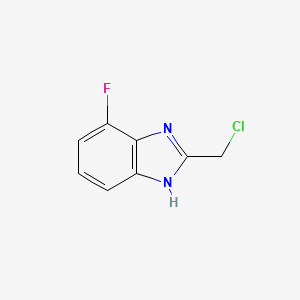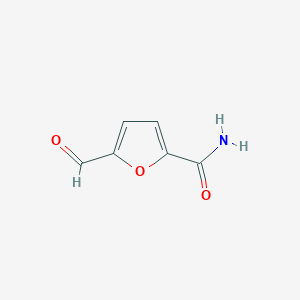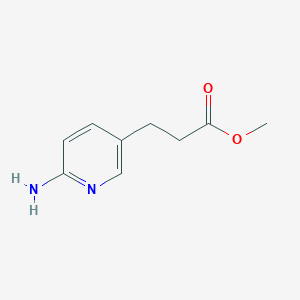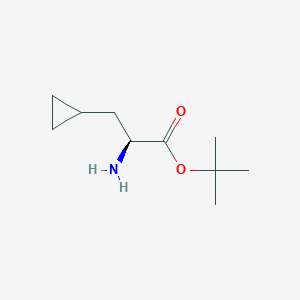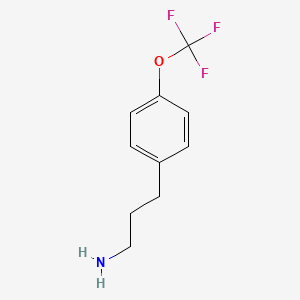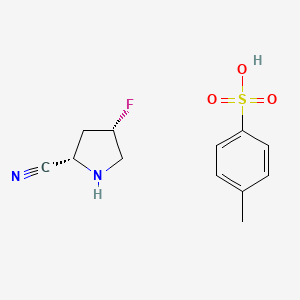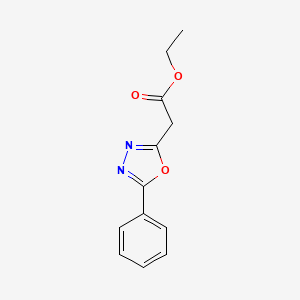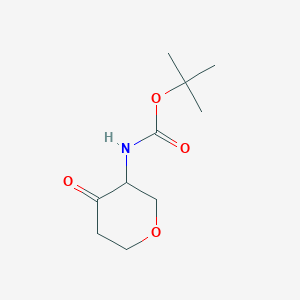
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate” is a chemical compound with the molecular formula C10H17NO4 . It is also known by its IUPAC name, tert-butyl N-(4-oxooxan-3-yl)carbamate . This compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” includes a carbamate group (NHCOO) attached to a tert-butyl group and a tetrahydro-2H-pyran ring with a ketone functional group . The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 215.25 . It is a solid at room temperature .Wirkmechanismus
Tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate acts as a protecting group by forming a stable carbamate linkage with the hydroxyl group of tetrahydro-2H-pyran-3-ol. This linkage can be selectively removed using mild acidic conditions, which allows for the functionalization of the unprotected sites in the molecule. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains, although the mechanism of this activity is not well understood.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a synthetic intermediate. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity against various cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in lab experiments is its high yield and efficiency in synthesis. It is also relatively stable and can be easily purified using column chromatography. However, one limitation of this compound is its relatively low solubility in some organic solvents, which can make it difficult to work with in certain reactions.
Zukünftige Richtungen
There are numerous future directions for the use of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in organic synthesis. One potential area of research is the development of new methods for the selective removal of this compound under mild conditions, which would allow for the functionalization of specific sites in complex molecules. Another area of research is the use of this compound as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new methods for the synthesis of enantiopure compounds. Finally, the antimicrobial activity of this compound could be further explored, with the aim of developing new antibiotics and antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate has been widely used in the synthesis of various natural products and pharmaceuticals due to its unique properties. It can act as a protecting group for alcohols, amines, and carboxylic acids, which allows for the selective functionalization of specific sites in complex molecules. This compound has also been used as a chiral auxiliary in asymmetric synthesis, as well as a building block in the synthesis of various bioactive compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-oxooxan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBAJAHBZWVPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



